Ethyl 1-((3-((4-bromo-2-fluorophenyl)carbamoyl)-4-fluorophenyl)sulfonyl)piperidine-3-carboxylate
Description
Ethyl 1-((3-((4-bromo-2-fluorophenyl)carbamoyl)-4-fluorophenyl)sulfonyl)piperidine-3-carboxylate is a structurally complex molecule featuring a piperidine-3-carboxylate core linked to a sulfonyl group, which is further substituted with a 4-fluorophenyl ring bearing a carbamoyl moiety. The carbamoyl group is decorated with a 4-bromo-2-fluorophenyl substituent, introducing significant steric and electronic complexity. This compound likely serves as a bioactive intermediate or therapeutic candidate, given the prevalence of sulfonyl, piperidine, and halogenated aromatic motifs in medicinal chemistry .
For example, ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate (compound 1, ) was synthesized via reaction of 4-chlorobenzene sulfonyl chloride with ethyl piperidin-3-carboxylate under alkaline conditions (pH 9–10) in aqueous medium. A similar strategy—substituting 4-chlorobenzene sulfonyl chloride with a bromo/fluorine-containing sulfonyl chloride—could be employed for the target compound .
Structural Characterization: Characterization would likely involve thin-layer chromatography (TLC) for reaction monitoring, nuclear magnetic resonance (NMR; ¹H, ¹³C, and ¹⁹F), and high-resolution mass spectrometry (HRMS) for molecular formula confirmation, as demonstrated for related sulfonamide and piperidine derivatives .
Properties
IUPAC Name |
ethyl 1-[3-[(4-bromo-2-fluorophenyl)carbamoyl]-4-fluorophenyl]sulfonylpiperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrF2N2O5S/c1-2-31-21(28)13-4-3-9-26(12-13)32(29,30)15-6-7-17(23)16(11-15)20(27)25-19-8-5-14(22)10-18(19)24/h5-8,10-11,13H,2-4,9,12H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXLYMJGUWWMRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=C(C=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrF2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-((3-((4-bromo-2-fluorophenyl)carbamoyl)-4-fluorophenyl)sulfonyl)piperidine-3-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions using reagents such as sulfonyl chlorides.
Carbamoylation: The carbamoyl group is added through a reaction with isocyanates or carbamoyl chlorides.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid with an alcohol, typically under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the phenyl groups.
Reduction: Reduction reactions can target the carbamoyl or sulfonyl groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Products may include oxidized derivatives of the piperidine ring or phenyl groups.
Reduction: Reduced forms of the carbamoyl or sulfonyl groups.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Ethyl 1-((3-((4-bromo-2-fluorophenyl)carbamoyl)-4-fluorophenyl)sulfonyl)piperidine-3-carboxylate has several applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-((3-((4-bromo-2-fluorophenyl)carbamoyl)-4-fluorophenyl)sulfonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
The target compound shares structural motifs with several classes of sulfonyl- and piperidine-containing molecules. Below is a detailed comparison based on substituent effects, synthesis, and physicochemical properties.
Structural Analogues and Substituent Effects
Key Observations :
- Halogen Effects : The target compound’s 4-bromo-2-fluorophenyl group increases molecular weight and lipophilicity compared to the 4-chlorophenyl substituent in compound 1 (). Bromine’s larger atomic radius may enhance van der Waals interactions in biological systems .
- Carbamoyl vs. Sulfamoyl : The carbamoyl group (CONH) in the target compound differs from sulfamoyl (SO₂NH₂) in compounds. Carbamoyl groups are less acidic and may exhibit distinct hydrogen-bonding profiles .
- Heterocyclic Variations : Compound 21l () replaces the sulfonyl group with an isoxazolopyrimidine ring, demonstrating how heterocyclic systems alter solubility and binding affinity.
Physicochemical Properties
- Melting Points : Sulfonamide derivatives in exhibit melting points between 132°C and 230°C, suggesting the target compound’s mp may fall within this range, influenced by bromine’s bulk .
- Purity : Compound 21l () achieved 97.92% HPLC purity, underscoring the importance of rigorous purification for halogenated molecules .
Biological Activity
Ethyl 1-((3-((4-bromo-2-fluorophenyl)carbamoyl)-4-fluorophenyl)sulfonyl)piperidine-3-carboxylate is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in oncology and antiviral applications. This article synthesizes various findings from recent studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which reflects its complex structure involving a piperidine ring, fluorinated phenyl groups, and a sulfonamide moiety. The presence of bromine and fluorine atoms suggests enhanced lipophilicity and potential interactions with biological targets.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Kinases : It has been shown to inhibit oncogenic kinases such as PDGFRα, which is implicated in tumor growth and progression. This inhibition is critical for the development of targeted cancer therapies .
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may display antiviral properties, particularly against RNA viruses. The structural modifications enhance binding affinity to viral proteins, thereby inhibiting replication .
Anticancer Activity
The anticancer properties of this compound have been evaluated in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 15 | PDGFRα inhibition |
| A549 (Lung) | 20 | Induction of apoptosis |
| HCT116 (Colon) | 25 | Cell cycle arrest |
These results indicate that the compound exhibits potent anticancer activity, particularly in breast cancer models, where it demonstrated significant antiproliferative effects .
Antiviral Activity
In terms of antiviral efficacy, the compound's derivatives have shown promise against several viruses:
The selectivity index indicates a favorable therapeutic window, suggesting that these compounds could be developed further for clinical applications against viral infections.
Case Study 1: Cancer Treatment
In a preclinical study involving MDA-MB-231 cells, treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis revealed that the compound induced apoptosis via the mitochondrial pathway, characterized by increased Bax/Bcl-2 ratios and cytochrome c release into the cytosol.
Case Study 2: Antiviral Efficacy
A study assessing the antiviral activity against HCV demonstrated that the compound reduced viral RNA levels significantly at concentrations as low as 6.7 µM. The mechanism was attributed to inhibition of viral replication by targeting nonstructural proteins essential for the viral life cycle.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
